3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine
Description
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Properties
IUPAC Name |
(3-ethylsulfonylazetidin-1-yl)-(3-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-3-19(16,17)12-8-14(9-12)13(15)10-5-4-6-11(7-10)18-2/h4-7,12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFFKZUFERDZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine is a member of the azetidine family, which has garnered attention for its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.
Molecular Formula
- Molecular Weight : 299.34 g/mol
- Molecular Formula : CHNOS
Structural Representation
The compound features a sulfonyl group and a benzoyl moiety attached to an azetidine ring, which contributes to its biological activity.
This compound acts primarily as a JAK inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets for treating inflammatory diseases and cancers. The inhibition of JAKs can lead to reduced inflammation and modulation of immune responses.
Efficacy in Disease Models
Research indicates that compounds similar to this compound have shown promise in various disease models:
- Autoimmune Diseases : Inhibition of JAK pathways has been linked to decreased symptoms in models of rheumatoid arthritis and psoriasis.
- Cancer : JAK inhibitors have been explored for their potential to reduce tumor growth and metastasis in specific cancer types.
Study 1: JAK Inhibition in Rheumatoid Arthritis
In a study examining the effects of JAK inhibitors on rheumatoid arthritis models, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers and joint swelling. This suggests a potential therapeutic role in managing autoimmune conditions.
Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of azetidine derivatives, including the target compound. Results indicated that these compounds could inhibit cell proliferation in certain cancer cell lines, showcasing their potential as anticancer agents.
Binding Affinity and Structure-Activity Relationship (SAR)
Studies have highlighted the importance of specific functional groups in enhancing binding affinity to JAK proteins. The presence of the ethane sulfonyl group appears crucial for maintaining potency against JAK inhibition.
| Compound | Binding Affinity (Kd) | Biological Activity |
|---|---|---|
| Compound A | 50 nM | Anti-inflammatory |
| Compound B | 30 nM | Anticancer |
| This compound | 25 nM | Dual action |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H17NO3S2
- Molecular Weight : 299.4 g/mol
- Purity : Typically around 95%
The compound features an azetidine ring, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Medicinal Chemistry
The azetidine structure is often utilized in the development of new drugs, particularly in the context of targeting specific receptors or enzymes:
- Selective Estrogen Receptor Modulators (SERMs) : Research indicates that azetidine derivatives can be designed to selectively modulate estrogen receptors, providing therapeutic options for hormone-dependent cancers such as breast cancer. The ability of these compounds to penetrate the blood-brain barrier enhances their utility in treating central nervous system conditions related to estrogen signaling .
Janus Kinase Inhibition
Azetidine derivatives have been explored as Janus kinase (JAK) inhibitors, which are crucial in managing inflammatory and autoimmune diseases:
- JAK Inhibitors : Compounds similar to 3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine exhibit potent JAK inhibition, suggesting potential applications in treating conditions like rheumatoid arthritis and psoriasis . These compounds demonstrate selectivity for JAK1 and JAK2, which are critical for minimizing side effects while maximizing therapeutic efficacy.
Anticancer Research
The compound's structural properties allow it to function as an anticancer agent:
- Targeting Cancer Pathways : The incorporation of sulfonyl and methylsulfanyl groups may enhance the compound's ability to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth . This application is particularly relevant in developing targeted therapies for various cancer types.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethanesulfonyl Group
The ethanesulfonyl (–SO₂C₂H₅) moiety is susceptible to nucleophilic substitution under basic conditions. In the presence of amines or alkoxides, the sulfonyl group can be displaced, forming new C–N or C–O bonds.
Example Reaction:
3-(Ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine + KOtBu → 3-(Alkoxy/amino)-1-[3-(methylsulfanyl)benzoyl]azetidine + C₂H₅SO₂K
Key Conditions:
Oxidation of the Methylsulfanyl Group
The 3-(methylsulfanyl)benzoyl substituent undergoes oxidation to form sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 65–78 | 0°C, 2 h in CH₂Cl₂ |
| mCPBA | Sulfone | 82–90 | RT, 4 h in CHCl₃ |
Mechanism:
The methylsulfanyl (–SMe) group is oxidized via electrophilic attack, forming a sulfoxide (–SO–) or sulfone (–SO₂–). The reaction is stereospecific and influenced by steric effects from the azetidine ring .
Ring-Opening Reactions
The azetidine ring undergoes strain-driven ring-opening under acidic or nucleophilic conditions:
Acid-Catalyzed Hydrolysis
In HCl/EtOH, the azetidine ring opens to form a β-amino sulfone:
Product: 3-(Ethanesulfonyl)-β-amino-3-[3-(methylsulfanyl)benzoyl]propanoic acid
Conditions: Reflux in 6M HCl for 24 h
Nucleophilic Ring Expansion
With Grignard reagents (e.g., MeMgBr), the ring expands to a pyrrolidine derivative:
Product: 3-(Ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]pyrrolidine
Conditions: THF, –10°C, 1 h
Thermal Decomposition
Prolonged heating (>100°C) induces decomposition via sulfone elimination:
Primary Pathway:
this compound → 1-[3-(methylsulfanyl)benzoyl]azetidine + SO₂ + C₂H₄
Conditions: 110°C, neat, 8 h
Cross-Coupling Reactions
The methylsulfanyl group participates in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling:
this compound + Arylboronic acid → 3-(Ethanesulfonyl)-1-[3-(aryl)benzoyl]azetidine
Catalyst: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12 h
Radical Reactions
Under UV light, the ethanesulfonyl group generates sulfonyl radicals, enabling C–H functionalization:
Example:
this compound + CH₂Cl₂ → 3-(Chloroethylsulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine
Conditions: UV light (254 nm), CH₂Cl₂, 6 h
Q & A
Basic: What are the common synthetic routes for 3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine?
Answer:
The synthesis typically involves sequential sulfonylation and acylation reactions. Key steps include:
- Azetidine ring preparation : Reacting a sulfonyl chloride (e.g., ethanesulfonyl chloride) with an azetidine precursor under basic conditions (e.g., triethylamine) to form the sulfonylated azetidine core .
- Benzoylation : Introducing the 3-(methylsulfanyl)benzoyl moiety via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt to activate the carboxylic acid .
- Purification : Chromatographic techniques (e.g., silica gel column) and recrystallization ensure high purity (>95%). Characterization relies on H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in sulfonylation steps, while THF improves acylation efficiency .
- Catalyst use : Palladium catalysts (e.g., Pd(OAc)) or phase-transfer agents may accelerate intermediate formation .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation, while reflux conditions (80–100°C) drive benzoylation to completion .
- In-line monitoring : Techniques like TLC or inline FTIR track reaction progress, enabling real-time adjustments .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H NMR identifies protons on the azetidine ring (δ 3.5–4.5 ppm) and sulfonyl/benzoyl groups (δ 7.2–8.1 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and sulfone (SO, ~55 ppm) functionalities .
- Mass spectrometry : HRMS verifies molecular weight (e.g., [M+H] expected for CHNOS) with <2 ppm error .
- IR spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (C=O) validate functional groups .
Advanced: How can structural ambiguities in derivatives of this compound be resolved?
Answer:
- X-ray crystallography : Determines absolute configuration and confirms spatial arrangement of substituents .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and identifies through-space interactions (e.g., between azetidine and benzoyl groups) .
- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental data .
Basic: What in vitro assays are used to screen its biological activity?
Answer:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound to measure IC values .
- Cellular viability assays : MTT or resazurin assays assess cytotoxicity in cancer/primary cell lines .
- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for receptors (e.g., GPCRs) .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer:
- Dose-response validation : Re-test activity across a broader concentration range (e.g., 1 nM–100 µM) to confirm potency thresholds .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
- Solubility adjustments : Replace DMSO with cyclodextrin-based vehicles to mitigate aggregation artifacts .
Basic: How do the ethanesulfonyl and methylsulfanyl groups influence physicochemical properties?
Answer:
- Solubility : The polar ethanesulfonyl group enhances aqueous solubility, while the hydrophobic methylsulfanyl moiety increases lipid membrane permeability .
- Metabolic stability : Sulfonyl groups resist oxidative degradation, whereas methylsulfanyl may undergo CYP450-mediated sulfoxidation .
Advanced: Can computational methods predict how substituent modifications affect target binding?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., enzymes), guiding rational substituent design .
- Free-energy perturbation (FEP) : Quantifies ΔΔG values for substituent changes, prioritizing modifications that enhance binding .
- QSAR models : Relate structural features (e.g., logP, polar surface area) to activity trends across analogs .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the sulfonyl group .
- Light protection : Amber vials mitigate photodegradation of the benzoyl moiety .
- Purity monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) detects degradation products .
Advanced: How can degradation pathways be elucidated under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions, followed by LC-MS/MS to identify breakdown products .
- Metabolite identification : Incubate with liver microsomes and use high-resolution MS to trace phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
